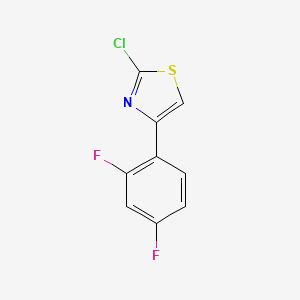

2-Chloro-4-(2,4-difluorophenyl)thiazole

Descripción general

Descripción

2-Chloro-4-(2,4-difluorophenyl)thiazole is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Corrosion Inhibition Research has demonstrated the potential of thiazole derivatives, including those similar to 2-Chloro-4-(2,4-difluorophenyl)thiazole, as corrosion inhibitors. For instance, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, highlighting their effectiveness in preventing corrosion of iron (Kaya et al., 2016). This is corroborated by Farahati et al. (2019), who synthesized thiazoles and tested their ability to inhibit corrosion on copper surfaces, demonstrating significant effectiveness (Farahati et al., 2019).

Antimicrobial Activities Liu et al. (2011) synthesized thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and explored their antifungal and plant-growth-regulatory activities (Liu et al., 2011). Similarly, Kubba et al. (2018) synthesized 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives and evaluated their antimicrobial efficacy against various bacterial and fungal strains, showing significant activity (Kubba et al., 2018).

Anticancer Research Cai et al. (2016) worked on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, evaluating their anticancer activity against different cell lines. They found that certain derivatives showed notable activity, suggesting potential in cancer treatment research (Cai et al., 2016).

Drug Transport and Stability Asela et al. (2017) developed a novel system using gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex for drug transport. This complex demonstrated improved solubility and stability, making it a promising alternative for drug delivery applications (Asela et al., 2017).

Molecular Dynamics and Theoretical Studies Bernès et al. (2002) and Castro et al. (2007) conducted studies focusing on the molecular dynamics of thiazole derivatives. Bernès et al. examined the rotamers of 2,4-disubstituted thiazoles, while Castro et al. investigated intramolecular hydrogen bonds in thiazole derivatives. These studies provide a deeper understanding of the molecular behavior of thiazole compounds (Bernès et al., 2002); (Castro et al., 2007).

Propiedades

IUPAC Name |

2-chloro-4-(2,4-difluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NS/c10-9-13-8(4-14-9)6-2-1-5(11)3-7(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPIKCFZMHMRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(2,4-difluorophenyl)thiazole | |

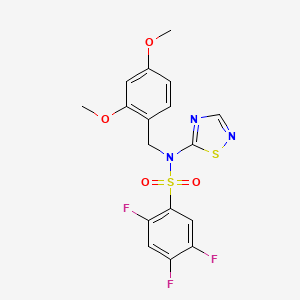

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)

![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)

![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)

![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)

![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)